N-(4-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
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Description
N-(4-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine (CPD-TZ) is a heterocyclic compound that has been studied extensively for its potential applications in scientific research. CPD-TZ is a synthetic organic compound that is composed of nitrogen, chlorine, hydrogen, and sulfur atoms. The compound has a molecular weight of 209.7 and a melting point of 159°C. CPD-TZ is soluble in water, methanol, and ethanol, and is stable in aqueous solutions.
Scientific Research Applications
Antiviral Activity
Compounds similar to “N-(4-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine” have been synthesized and tested for their antiviral activity . For instance, 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized and tested against the tobacco mosaic virus . Two of these compounds showed certain anti-tobacco mosaic virus activity .
Antibacterial and Antibiofilm Activity
Nicotinamide derivatives, which are structurally similar to the compound , have been studied for their antibacterial and antibiofilm activities . These compounds could potentially be used in the treatment of bacterial infections and in the prevention of biofilm formation .
Antifungal Activity
Sulfonamide derivatives, which can be structurally related to the compound you’re interested in, have been reported to possess antifungal properties . These compounds could potentially be used in the treatment of fungal infections .
Herbicidal Properties
Sulfonamide derivatives have also been reported to possess herbicidal properties . These compounds could potentially be used in agriculture for weed control .
Anticonvulsant Properties
Certain 1,3,4-thiadiazoles, which are structurally similar to the compound , have displayed anticonvulsant properties . These compounds could potentially be used in the treatment of seizure disorders .
Use in Organic Synthesis
Compounds similar to “N-(4-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine” have been used in organic synthesis . For instance, N-(4-chlorophenyl)maleimide was synthesized and used in a Diels–Alder reaction .
properties
IUPAC Name |
N-(4-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2S/c11-8-2-4-9(5-3-8)13-10-12-6-1-7-14-10/h2-5H,1,6-7H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMTVFKPVCGRXJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(SC1)NC2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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